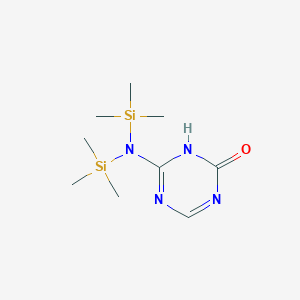

N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine

Description

N-(Trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative featuring two trimethylsilyl (TMS) substituents. The TMS groups confer unique steric and electronic properties, enhancing thermal stability and hydrophobicity compared to non-silylated analogs . This compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with trimethylsilyl reagents under controlled conditions, similar to methods described for other triazine derivatives .

Properties

Molecular Formula |

C9H20N4OSi2 |

|---|---|

Molecular Weight |

256.45 g/mol |

IUPAC Name |

6-[bis(trimethylsilyl)amino]-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C9H20N4OSi2/c1-15(2,3)13(16(4,5)6)8-10-7-11-9(14)12-8/h7H,1-6H3,(H,10,11,12,14) |

InChI Key |

IOCNLDVOVPLMKD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(C1=NC=NC(=O)N1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine typically involves the silylation of 1,3,5-triazin-2-amine derivatives , where both the amino group at the 2-position and the hydroxy group at the 4-position are protected by trimethylsilyl groups. This is generally achieved by treatment with trimethylsilyl chloride (TMSCl) or other silylating agents in the presence of a base.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | 1,3,5-triazin-2-amine or 4-hydroxy-1,3,5-triazin-2-amine derivative |

| Silylating agent | Trimethylsilyl chloride (TMSCl) |

| Base | Triethylamine or pyridine |

| Solvent | Anhydrous dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 16 hours |

| Work-up | Aqueous quench, extraction, and purification by silica gel chromatography |

Example Synthesis Procedure

A representative procedure from the literature involves:

- Dissolving the 1,3,5-triazin-2-amine derivative in anhydrous dichloromethane under inert atmosphere.

- Cooling the solution to 0 °C.

- Adding triethylamine as a base to scavenge the hydrochloric acid formed.

- Slowly adding trimethylsilyl chloride dropwise while maintaining the temperature.

- Stirring the reaction mixture at room temperature for several hours (typically 12-16 h).

- Quenching the reaction with water, extracting the organic layer, drying over anhydrous sodium sulfate, and concentrating.

- Purifying the crude product by silica gel chromatography to afford the pure N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine.

Reaction Scheme

$$

\text{1,3,5-triazin-2-amine derivative} + 2 \text{ TMSCl} \xrightarrow[\text{Base}]{\text{DCM}, 0^\circ C \to RT} \text{N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine}

$$

Research Data and Analytical Results

Yield and Purity

Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Characteristic Si–O and Si–N stretching vibrations appear in the region 1250–850 cm⁻¹; disappearance of N–H and O–H bands confirms silylation.

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows singlets corresponding to trimethylsilyl methyl protons near 0.0 ppm.

- $$^{13}C$$ NMR shows signals for the triazine carbons and the trimethylsilyl methyl carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 256.45 g/mol confirms the silylated product.

Notes on Reaction Optimization and Variations

- Base Choice: Triethylamine is preferred for mild conditions; stronger bases like sodium hydride may cause side reactions.

- Solvent Effects: Anhydrous solvents like dichloromethane or THF ensure moisture-free conditions critical for silylation efficiency.

- Temperature Control: Low temperature (0 °C) during addition of TMSCl prevents side reactions and decomposition.

- Stoichiometry: Using slight excess of TMSCl ensures complete silylation of both amino and hydroxy groups.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Starting material | 1,3,5-triazin-2-amine derivatives | Commercially available or synthesized |

| Silylating agent | Trimethylsilyl chloride (TMSCl) | Commonly used silyl donor |

| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Solvent | Anhydrous dichloromethane, THF | Moisture sensitive reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 12–16 hours | Ensures complete silylation |

| Purification | Silica gel chromatography | Standard purification technique |

| Yield | 40–70% | Depends on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the triazine ring.

Common Reagents and Conditions

Trimethylsilyl Chloride:

Sodium Hydride or Potassium Carbonate: Bases used to deprotonate the starting material and facilitate the reaction.

Aprotic Solvents: Such as DMF or THF, to dissolve the reactants and provide a suitable medium for the reaction.

Major Products Formed

The major products formed from these reactions include various silyl-protected derivatives and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.

Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.

Medicine: Utilized in the development of pharmaceuticals where the protection of amine groups is necessary during multi-step synthesis processes.

Mechanism of Action

The mechanism of action of N-(TRIMETHYLSILYL)-4-[(TRIMETHYLSILYL)OXY]-2-AMINE-1,3,5-TRIAZIN involves the stabilization of reactive intermediates through the formation of silyl-protected species. The trimethylsilyl groups act as electron-withdrawing groups, reducing the nucleophilicity of the protected amine and preventing unwanted side reactions. This allows for selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Table 1: Key Triazin-2-amine Derivatives and Their Properties

Key Insights

Steric Effects

- Bulky Substituents: The TMS groups in the target compound mirror the steric bulk of cyclohexyl (11.a) and dichlorophenoxy (Compound 2) moieties, which are critical for inhibiting acetylcholinesterase (AChE) and 5-HT6 receptors, respectively . However, excessive bulk may hinder solubility, as seen in 11.a’s moderate bioavailability (43%) compared to less bulky analogs .

Electronic Effects

- Electron-Withdrawing Groups : The TMS groups are electron-donating, contrasting with electron-withdrawing substituents like 4-trifluoromethylphenyl (9{7,11}) or chlorophenyl (Compound 1). These differences influence receptor binding; e.g., chlorophenyl enhances H4R affinity (Kᵢ = 0.3 µM) by stabilizing π-π interactions .

Pharmacological Profiles

- CNS Activity: Compounds with lipophilic groups (e.g., TMS, dichlorophenoxy) exhibit improved blood-brain barrier penetration. Compound 2 showed procognitive effects in vivo (Morris water maze test) due to its balanced logP (3.1) .

- Anticancer Potential: The target compound’s TMS groups may mimic the morpholino and pyrazole substituents in 4-(5-amino-3-indolyl)-1,3,5-triazin-2-amine (), which inhibits EGFR (IC₅₀ = 9 nM) and induces apoptosis in lung cancer cells .

Biological Activity

N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine is an organosilicon compound characterized by its unique structural features, including two trimethylsilyl groups and a triazine ring. Its molecular formula is CHNOSi, with a molecular weight of approximately 256.45 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its stability and ability to participate in various chemical reactions. The presence of trimethylsilyl groups enhances its solubility and reactivity, making it a candidate for further biological exploration.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOSi |

| Molecular Weight | 256.45 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 305.9 ± 25.0 °C |

| Flash Point | 138.8 ± 23.2 °C |

Antimicrobial and Antifungal Properties

Although specific biological activity data for N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine is limited, compounds with similar structures often exhibit notable antimicrobial and antifungal activities. Organosilicon compounds have been documented to possess various biological properties, including:

- Antimicrobial Activity : Some organosilicon compounds demonstrate effectiveness against bacteria and fungi, suggesting that N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine may also exhibit similar properties.

- Potential Antitumor Activity : Related compounds have shown antitumor effects in various studies. For instance, derivatives of triazole structures have been evaluated for their antiproliferative activities against cancer cell lines .

The mechanisms by which organosilicon compounds exert their biological effects are still under investigation. However, potential mechanisms include:

- Cell Cycle Arrest : Studies on similar compounds have indicated that they can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

- Reactive Oxygen Species (ROS) Generation : Some compounds have been shown to increase ROS levels in cells, contributing to their cytotoxic effects against tumor cells .

Synthesis and Evaluation of Related Compounds

Research has focused on synthesizing various derivatives of triazole and triazine compounds to evaluate their biological activities. For example:

- A series of 1-aryl-5-(3′,4′,5′-trimethoxyphenyl) derivatives were synthesized and tested for antiproliferative activity against different cancer cell lines. The results indicated that structural modifications significantly influenced their biological potency .

Comparative Analysis

A comparative analysis of related compounds reveals insights into the potential activity of N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(trimethylsilyl)-2-(trimethylsilyloxy)pyrimidin-4-amine | CHNOSi | Contains a pyrimidine ring instead of a triazine ring |

| 4-Pyrimidinamine | CHNO | Lacks trimethylsilyloxy group; different reactivity profile |

| 4-Trimethylstannyl-1,3,5-triazin-2-amine | CHNSn | Contains a stannyl group instead of silicon; differing properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine?

- Answer : The synthesis of silylated triazine derivatives typically involves multi-step nucleophilic substitution reactions. For example:

Step 1 : React cyanuric chloride with trimethylsilyl (TMS) reagents under controlled pH (7–9) and low temperatures (0–5°C) to introduce silyl groups .

Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Dichloromethane (CH₂Cl₂) and Hunig’s base are commonly used to stabilize intermediates .

Step 3 : Purify via silica column chromatography with gradient elution (e.g., 2–40% ethyl acetate in hexanes) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. How can the structure and purity of this compound be validated?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Identify characteristic peaks for TMS groups (δ ~0.1–0.3 ppm for Si(CH₃)₃) and triazine ring protons (δ ~8.0–9.0 ppm) .

- Mass Spectrometry (HRMS/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- Elemental Analysis : Verify C, H, N, and Si content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for silylated triazine derivatives?

- Answer : Discrepancies often arise from substituent effects or assay conditions.

- Case Study : In CB2 receptor agonist studies, bulky substituents (e.g., adamantyl) enhance potency (EC₅₀ = 0.60 nM) but reduce solubility. Polar analogs (e.g., fluorinated piperazines) balance activity and solubility .

- Methodology :

Perform 3D-QSAR modeling to correlate substituent size/position with activity .

Use solubility assays (e.g., shake-flask method) to optimize pharmacokinetic properties .

Q. How do computational methods aid in predicting the reactivity of N-(trimethylsilyl)-4-(trimethylsilyloxy)-1,3,5-triazin-2-amine?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, TMS groups increase electron density at the triazine ring, favoring SNAr reactions .

- Molecular Docking : Simulate binding to biological targets (e.g., PI3K enzymes) to prioritize synthetic targets. Compound 92 (a triazine derivative) showed PI3K inhibition via hydrophobic interactions with adamantyl groups .

Q. What analytical techniques are critical for studying degradation pathways of this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.